3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
Description
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring fused with a thiazole moiety and a carbaldehyde functional group at the 2-position of the thiophene. The thiophene-thiazole hybrid structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The carbaldehyde group enhances reactivity, enabling further functionalization via Schiff base formation or nucleophilic additions, which are critical in drug design .
Properties
Molecular Formula |
C8H5NOS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-4-8-6(1-2-11-8)7-3-9-5-12-7/h1-5H |
InChI Key |
VHIRSBWRGDHWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C2=CN=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Thiophene Aldehydes with Thiazole Derivatives
One common approach is the direct coupling of a thiophene-2-carbaldehyde derivative with a thiazole ring substituted at the 5-position. This can be achieved via cross-coupling reactions or condensation methods under mild conditions to avoid degradation of sensitive functional groups.
Typical Reaction Conditions : Stirring equimolar amounts of 3-bromo- or 3-substituted thiophene-2-carbaldehyde with 1,3-thiazol-5-yl boronic acid derivatives under palladium-catalyzed Suzuki coupling conditions or other cross-coupling protocols in solvents such as tetrahydrofuran or dimethylformamide at temperatures ranging from room temperature to reflux.
Advantages : High selectivity, good yields, and tolerance to various functional groups.
Limitations : Requires preparation or availability of boronic acid derivatives of thiazole.
Multi-Step Synthesis via Thioamide and α-Haloketone Cyclization (Hantzsch Thiazole Synthesis)
The classical Hantzsch synthesis of thiazoles is a robust method to construct the 1,3-thiazole ring. This involves the cyclization of thioamides with α-haloketones or α-haloaldehydes.
Step 1 : Preparation of 2-thiophenecarboxaldehyde or its derivatives.
Step 2 : Reaction of a thioamide derivative (e.g., thiosemicarbazide or substituted thioamides) with the aldehyde or an α-haloketone derivative to form the thiazole ring.
Step 3 : Cyclocondensation under reflux in ethanol or glacial acetic acid, often catalyzed by bases such as sodium acetate.
Example : According to Kumari et al. (2024), the synthesis of thiazole-linked hybrids involves nucleophilic attack of sulfur on α-haloketones followed by cyclization and elimination to form the thiazole ring, which can be adapted for the preparation of 3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde.
Synthesis via Functionalization of Preformed Thiazole or Thiophene Rings
Another approach involves the functionalization of preformed rings:
Formylation of Thiophene Ring : Introduction of the aldehyde group at the 2-position of thiophene can be achieved via Vilsmeier–Haack formylation using POCl3 and DMF.
Substitution on Thiazole Ring : The 1,3-thiazole ring can be introduced or functionalized at the 5-position by nucleophilic substitution or metal-catalyzed cross-coupling reactions.
This method allows modular assembly of the target molecule by sequential functionalization steps.
Alternative Synthetic Routes Involving Mercaptoacetaldehyde Derivatives
Processes described for related thiophene carbaldehydes involve the use of mercaptoacetaldehyde or its derivatives reacting with methyl vinyl ketone or 3-butyn-2-one to generate thiophene aldehyde intermediates, which can then be further functionalized to introduce the thiazole moiety.
Comparative Data Table of Preparation Methods
| Methodology | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Coupling (Suzuki) | Thiophene-2-carbaldehyde derivative + thiazolyl boronic acid | Pd-catalyst, base, THF/DMF, reflux or RT | 70-90 | High selectivity, mild conditions | Requires boronic acid derivatives |
| Hantzsch Thiazole Synthesis | Thioamide + α-haloketone or aldehyde | Reflux in ethanol or acetic acid, base catalyst | 60-85 | Robust, classical method | Multi-step, moderate yields |
| Sequential Functionalization | Thiophene + formylation reagents + thiazole substitution | Vilsmeier–Haack formylation, nucleophilic substitution | 50-80 | Modular, versatile | Multiple steps, purification needed |
| Mercaptoacetaldehyde Route | Mercaptoacetaldehyde + methyl vinyl ketone or 3-butyn-2-one | Reflux, acid/base catalysis | 40-70 | Access to isomerically pure intermediates | Complex intermediates, multi-step |
Analytical and Characterization Techniques
To confirm the successful synthesis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde, the following characterization methods are routinely employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify the chemical environment of hydrogen and carbon atoms, confirming ring formation and aldehyde presence.
Infrared (IR) Spectroscopy : Identification of characteristic aldehyde C=O stretch (~1700 cm^-1) and heterocyclic ring vibrations.
Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight and fragmentation pattern.
Melting Point Determination : Purity assessment and comparison with literature values.
Elemental Analysis : Verification of carbon, hydrogen, nitrogen, and sulfur content consistent with the molecular formula.
Summary and Outlook
The preparation of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is well-documented through several synthetic routes, with the most prominent being the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling methods. Each method offers advantages depending on the availability of starting materials and desired scale. The compound’s synthetic accessibility enables its use in medicinal chemistry research, particularly due to the biological relevance of thiazole and thiophene moieties.
Future research may focus on developing greener, more efficient catalytic systems, and exploring microwave-assisted or flow chemistry techniques to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: 3-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of biochemical pathways and enzyme interactions due to its ability to modulate biological systems.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde and Analogs
Physicochemical Properties
- Electron Density and Reactivity : The carbaldehyde group in the target compound increases electrophilicity compared to amide or ester derivatives (e.g., and ). Fluorine in CID 53403536 enhances polarity and metabolic stability .
- Solubility : Thiophene-based compounds generally exhibit lower aqueous solubility than benzene analogs due to reduced polarity. Substituents like fluorine or alkoxy groups () improve solubility slightly.
Biological Activity
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a thiophene ring and an aldehyde functional group. This unique structure contributes to its reactivity and biological interactions. The presence of the thiazole moiety is particularly significant, as it has been linked to various pharmacological effects.
Biological Activities
Research indicates that 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Antitumor Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Interaction with DNA : It has been observed to bind with DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, which is critical for its antitumor activity.
The mechanisms underlying the biological activities of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde include:
- DNA Interaction : The compound's ability to intercalate into DNA can disrupt replication and transcription processes.
- Enzyme Inhibition : Inhibition of topoisomerases affects DNA topology, leading to increased cellular stress and apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : In vitro tests demonstrated that 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
- Antitumor Study : A study involving various cancer cell lines (e.g., A549 lung cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
